1-(4-Amino-2-Butyl-1H-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol (CAS No. 1229024-78-5) is being explored for its potential as an anticancer agent. Limited information is available, but a supplier lists it for research purposes under the category of therapeutic applications for oncology []. Further research is needed to understand its mechanism of action and efficacy against specific cancers.
The core structure of 1-(4-Amino-2-Butyl-1H-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol, the Imidazo[4,5-C]quinoline scaffold, is of interest in medicinal chemistry because it has been found to exhibit various biological activities, including anticancer properties []. Studying compounds with this scaffold can lead to the discovery of new drugs.
TLR7 agonist 3 is a chemical compound designed to activate Toll-like receptor 7, a key component of the immune system that recognizes single-stranded RNA and plays a crucial role in antiviral immunity. This compound is part of a broader category of TLR7 agonists that are being explored for their potential in immunotherapy, particularly in enhancing anti-tumor responses and modulating immune system activities.
TLR7 agonist 3 exhibits significant biological activity, primarily through its ability to activate TLR7. In vitro studies have shown that it can elicit robust immune responses by inducing the secretion of pro-inflammatory cytokines such as interleukin-6 and interleukin-12. The effective concentration (EC50) for TLR7 activation by this compound is approximately 161 nM, which indicates its potency compared to other TLR7 agonists .
The synthesis of TLR7 agonist 3 can be summarized in several steps:
TLR7 agonist 3 has potential applications in various fields:
Studies investigating the interactions of TLR7 agonist 3 with its receptor have demonstrated that it induces receptor dimerization, a critical step for TLR activation. This interaction occurs under both neutral and acidic conditions, highlighting its effectiveness in diverse physiological environments . The binding dynamics suggest that TLR7 agonist 3 stabilizes the receptor in an active conformation, facilitating downstream signaling pathways involved in immune activation.
Several compounds exhibit similar properties as TLR7 agonist 3, each with unique structural features and biological activities:
| Compound Name | Structural Features | EC50 (nM) | Unique Attributes |
|---|---|---|---|
| Imiquimod | Imidazoquinoline scaffold | ~0.5 | Widely used in dermatology for topical treatments |
| R848 | Purine-based structure | ~0.1 | Dual activity on both TLR7 and TLR8 |
| DSP-0509 | Pyrimidine scaffold | ~33 | Selective for TLR7 without activating TLR8 |
| Resiquimod | Imidazoquinoline derivative | ~0.5 | Known for systemic immunomodulatory effects |
These compounds share common mechanisms of action but differ significantly in their selectivity and potency, making TLR7 agonist 3 unique due to its dual activation potential on both TLR7 and NOD2 receptors, which enhances its therapeutic applicability .
Toll-like Receptor 7 agonist 3, catalogued under Chemical Abstracts Service number 642473-95-8, possesses the molecular formula C17H23N5O [1] [2] [3]. The compound belongs to the imidazoquinoline class and exhibits the chemical name 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine [1]. The structural framework consists of a tricyclic core derived from the fusion of an imidazole ring with a quinoline system, specifically the imidazo[4,5-c]quinoline scaffold that is characteristic of this class of Toll-like Receptor modulators.
The canonical Simplified Molecular Input Line Entry System representation is provided as: CCOCc1nc2c(N)nc3ccccc3c2n1CC(C)(C)N [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine [1]. The molecular architecture features critical structural elements including an ethoxymethyl group at the 2-position of the imidazole ring and an amino-substituted methylpropyl group at the N-1 position of the imidazole nitrogen.
The molecular weight of Toll-like Receptor 7 agonist 3 is precisely determined to be 313.4 g/mol [1] [2] [3] [4]. The compound exhibits an exact mass of 313.19026037 Da as computed by advanced mass spectrometry methods [1]. The structural analysis reveals five nitrogen atoms and one oxygen atom within the carbon framework, contributing to the compound's basicity and hydrogen bonding capacity.
Key physicochemical descriptors include an XLogP3-AA value of 1, indicating moderate lipophilicity [1]. The hydrogen bond donor count is 2, while the hydrogen bond acceptor count reaches 5 [1]. The rotatable bond count of 5 suggests considerable conformational flexibility, which may be important for receptor binding interactions [1]. These parameters collectively contribute to the compound's drug-like properties according to established pharmaceutical profiling criteria.
Toll-like Receptor 7 agonist 3 demonstrates variable solubility characteristics dependent on the solvent system employed. In dimethyl sulfoxide, the compound exhibits high solubility at concentrations of 35 milligrams per milliliter, equivalent to 111.68 millimolar concentration [5]. Alternative sources report solubility in dimethyl sulfoxide at 100 milligrams per milliliter, corresponding to 320.09 millimolar concentration [6], though sonication is recommended to achieve complete dissolution [5]. The compound exists as a solid powder under standard conditions [7].
Stock solution preparation protocols recommend dissolving the compound in dimethyl sulfoxide at various concentrations ranging from 1 millimolar to 10 millimolar, with specific volumes calculated based on molecular weight considerations [6] [8]. The aqueous solubility profile indicates limited water solubility, necessitating organic co-solvents for biological applications. Working solutions are typically prepared by serial dilution from dimethyl sulfoxide stock solutions.
The imidazoquinoline scaffold represents a well-established chemotype for Toll-like Receptor 7 and 8 modulation, with Toll-like Receptor 7 agonist 3 sharing structural similarities with several clinically relevant compounds [9]. The most prominent members of this class include imiquimod and resiquimod, which have established therapeutic applications [9]. The structural evolution of this class demonstrates that relatively modest chemical modifications can result in significant variations in Toll-like Receptor 7 and 8 activity profiles [9].
Key structural features that define the imidazoquinoline pharmacophore include the presence of a free amine group at the C-4 position and typically an n-butyl group at the C-2 position, which have been identified as optimal substituents for Toll-like Receptor 7 and 8 agonistic activity [9]. Substituents containing basic centers at the N-1 position and electron-releasing groups at the C-7 position generally enhance Toll-like Receptor 7 and 8 activity [9]. The electronic configuration of the heterocyclic system demonstrates strict dependency on agonistic activity, with electron-donating groups serving as stronger activators than electron-withdrawing groups [9].
Comparative analysis of Toll-like Receptor 7 agonist 3 with established Toll-like Receptor 7 and 8 modulators reveals distinctive structural features that contribute to its receptor selectivity profile. Unlike dual Toll-like Receptor 7 and 8 agonists such as resiquimod, Toll-like Receptor 7 agonist 3 demonstrates selectivity characteristics that may be attributed to specific substitution patterns [10] [11].
The structural comparison with other imidazoquinoline derivatives indicates that the ethoxymethyl group at the 2-position and the amino-substituted methylpropyl group at N-1 contribute to the compound's unique pharmacological profile [1]. Studies on related compounds demonstrate that TLR7 agonists typically exhibit different target cell selectivity compared to TLR8-selective agonists [12]. TLR7-selective compounds are generally more effective at inducing interferon-alpha and interferon-regulated chemokines, while TLR8 agonists demonstrate superior efficacy for proinflammatory cytokine induction [12].
The structural modifications present in Toll-like Receptor 7 agonist 3 align with design principles established for TLR7-biased activity, where specific functional group positioning and electronic characteristics influence receptor selectivity [13]. Compounds exhibiting TLR7 selectivity demonstrate advantages in vaccine adjuvant applications due to their favorable cytokine induction profiles and reduced inflammatory side effects compared to dual TLR7/8 agonists [13].
The synthetic preparation of imidazoquinoline-based Toll-like Receptor 7 agonists, including structural analogs of Toll-like Receptor 7 agonist 3, typically follows established methodologies developed for this chemical class [14] [15]. The general synthetic approach begins with appropriately substituted aniline derivatives that undergo condensation reactions with malonate reagents to establish the quinoline framework [15].
The initial synthetic step involves the condensation of substituted anilines with diethyl-2-ethoxymethylene malonate in toluene under reflux conditions for extended periods until complete conversion is achieved [15]. This condensation reaction forms the essential malonate intermediate that serves as the precursor for quinoline ring formation. The subsequent cyclization to quinolone structures is accomplished through thermal treatment in diphenyl ether under argon atmosphere at elevated temperatures [15].
Decarboxylation procedures involve treatment with sodium hydroxide solution under reflux conditions, followed by neutralization and subsequent thermal decarboxylation in diphenyl ether at approximately 250°C [15]. Nitration reactions are conducted using concentrated nitric acid in acetic acid under controlled temperature conditions to introduce nitro functionality at appropriate positions [15]. Chlorination protocols employ phosphorus oxychloride treatment under reflux to generate reactive chloroquinoline intermediates [15].
The conversion to aminoquinoline derivatives involves treatment with aqueous ammonium hydroxide in 1,4-dioxane under reflux conditions [15]. The final cyclization to form the imidazole ring typically employs formic acid treatment, yielding the desired imidazoquinoline products in good to excellent yields ranging from 57% to 98% [15].
Quality control procedures for Toll-like Receptor 7 agonist 3 involve multiple analytical techniques to ensure chemical purity and structural integrity. High-performance liquid chromatography represents the primary method for purity assessment, with typical specifications requiring purity levels exceeding 99% [2] [3] [4]. Ultra-high-performance liquid chromatography methods provide enhanced resolution for impurity detection and quantification [16].
Mass spectrometry analysis, particularly liquid chromatography-tandem mass spectrometry, serves dual purposes for identity confirmation and quantitative analysis [17] [18]. These methods employ selected ion monitoring techniques targeting specific mass-to-charge ratios characteristic of the compound [18]. Calibration curves prepared in appropriate matrices enable accurate concentration determinations with lower limits of detection typically around 10 nanomolar [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization, including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and high-resolution mass spectrometry data [19] [20]. These spectroscopic methods confirm structural assignments and detect potential synthetic impurities or degradation products.
Biological activity assays complement chemical analytical methods by confirming functional integrity [16] [21]. Cell-based reporter assays using engineered cell lines expressing human Toll-like Receptor 7 provide functional validation of agonistic activity [21]. These assays typically employ HEK-293 cells co-transfected with human Toll-like Receptor 7 genes and inducible reporter systems that respond to nuclear factor kappa B activation [21].
TLR7 agonist 3 binds directly to the extracellular leucine-rich repeat (LRR) domain of TLR7, inducing receptor dimerization essential for downstream signaling activation. The compound engages the receptor through multiple types of molecular interactions that collectively contribute to its high binding affinity and biological activity [3] [4].
The binding mechanism involves specific interactions with key amino acid residues within the TLR7 binding pocket. Molecular dynamics simulations have revealed that TLR7 agonist 3 forms stable hydrogen bonds with Asp555, a critical residue that maintains consistent interaction throughout the binding process [4] [5]. Additionally, the compound establishes hydrogen bonding interactions with Thr586, though the occupancy of this interaction varies depending on the specific orientation of the ligand within the binding pocket [5].
Hydrophobic interactions play a crucial role in stabilizing the TLR7-agonist complex. The compound forms significant van der Waals interactions with several hydrophobic residues, including Phe351, Val381, and Ile585 [4] [5]. These interactions are particularly important for the selectivity of TLR7 agonist 3, as the hydrophobic nature of the aliphatic side chain enables optimal fitting within the TLR7 binding pocket while being less compatible with the corresponding TLR8 binding site [4].
Electrostatic interactions further contribute to the binding affinity, with the compound forming favorable electrostatic contacts with Asp555 and other charged residues within the binding pocket [5]. The combination of these diverse interaction types results in a binding free energy that favors TLR7 over TLR8, contributing to the compound's selectivity profile [4].
The selectivity of TLR7 agonist 3 for TLR7 over TLR8 is determined by several key structural and energetic factors. Despite the high degree of sequence homology between TLR7 and TLR8, subtle differences in their binding pockets result in preferential binding to TLR7 [4] [6].
Computational studies have demonstrated that TLR7 agonist 3 exhibits stronger binding affinity for TLR7 compared to TLR8, with calculated binding free energies indicating more favorable interactions with TLR7 [4]. The ranking of binding affinity from strongest to weakest follows the pattern of TLR7 over TLR8, which aligns with experimental EC50 values observed in cellular assays [4].
The structural basis for this selectivity lies in the different amino acid compositions of the binding pockets. In TLR7, the flexible and hydrophobic aliphatic side chain of the agonist forms stronger van der Waals interactions with specific residues such as Val381 and Phe351 [4]. In contrast, the corresponding residues in TLR8, particularly Tyr353, provide less favorable interactions for the same compound [4].
The conformational flexibility of the receptor binding pockets also contributes to selectivity. Molecular dynamics simulations have shown that TLR7 binding pockets exhibit different conformational flexibility compared to TLR8, with TLR7 providing a more complementary environment for TLR7 agonist 3 binding [4] [5]. This difference in conformational adaptability results in tighter binding and higher specificity for TLR7.
The occupancy patterns of amino acid residues within 5 Å of the bound agonist differ significantly between TLR7 and TLR8 complexes. Residues such as Asn265, Phe349, Glu352, Leu353, Gln354, Gln379, Tyr380, Thr406, Asn407, Phe466, Tyr579, and His587 show higher occupancy in TLR7 complexes compared to their TLR8 counterparts, indicating more stable and extensive interactions with TLR7 [5].
TLR7 agonist 3 activates the canonical MyD88-dependent signaling pathway, which is the primary mechanism for TLR7 signal transduction. Upon binding to TLR7, the compound induces receptor dimerization, bringing the cytoplasmic Toll/interleukin-1 receptor (TIR) domains into proximity [7] [8]. This conformational change enables the recruitment of MyD88, a critical adaptor protein that serves as the foundation for downstream signaling cascades [7] [9].
The MyD88-dependent pathway involves the sequential recruitment of additional signaling components, including interleukin-1 receptor-associated kinase 1 (IRAK1) and tumor necrosis factor receptor-associated factor 6 (TRAF6) [10]. These proteins form a signaling complex that propagates the activation signal from the receptor to downstream effectors [10] [9].
The specificity of TLR7 signaling through the MyD88 pathway is essential for the compound's immunomodulatory effects. Unlike TLR3, which signals through the TRIF-dependent pathway, TLR7 agonist 3 exclusively activates the MyD88-dependent cascade, resulting in the characteristic cytokine and interferon responses associated with TLR7 activation [7] [9].
Studies have demonstrated that MyD88 is absolutely required for TLR7-mediated responses to agonists like TLR7 agonist 3. In MyD88-deficient systems, the compound fails to induce downstream signaling, confirming the essential role of this adaptor protein in TLR7 signal transduction [7] [10].
Nuclear factor-κB (NF-κB) activation represents a central component of the TLR7 signaling pathway triggered by TLR7 agonist 3. The compound induces robust NF-κB activation through the MyD88-dependent cascade, leading to the transcription of numerous inflammatory and immune response genes [8] [11].
The mechanism of NF-κB activation involves the phosphorylation and degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. Upon TLR7 activation by the agonist, downstream kinases in the MyD88 pathway phosphorylate IκB proteins, targeting them for proteasomal degradation and releasing NF-κB to translocate to the nucleus [8] [12].
Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating transcription of pro-inflammatory cytokines, chemokines, and other immune response mediators [8] [12]. The activation of NF-κB by TLR7 agonist 3 is particularly important for the induction of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12) [8] [13].
The kinetics of NF-κB activation following TLR7 agonist 3 treatment show rapid onset, with detectable activation occurring within minutes of exposure and sustained activation lasting several hours [8]. This temporal pattern is consistent with the compound's ability to induce both early and late-phase immune responses.
Pharmacological inhibition studies have confirmed the essential role of NF-κB in TLR7 agonist 3-mediated responses. Treatment with NF-κB inhibitors such as Ro106-9920 or IKK inhibitor III significantly attenuates the compound's ability to induce cytokine production, demonstrating the critical importance of this transcription factor in the signaling cascade [8].
TLR7 agonist 3 activates specific interferon regulatory factor (IRF) pathways that are crucial for the compound's immunomodulatory effects, particularly its ability to induce type I interferon responses. The primary IRF family members involved in TLR7 signaling include IRF5 and IRF7, which are selectively activated by TLR7 but not TLR3 signaling [10] [14].
IRF5 serves as a central mediator of TLR7 signaling and is specifically activated by TLR7 agonist 3 through the MyD88-dependent pathway. The activation of IRF5 requires MyD88, IRAK1, and TRAF6, establishing a direct link between the initial receptor activation and IRF5 phosphorylation [10]. Once activated, IRF5 translocates to the nucleus and regulates the expression of type I interferons and other immune response genes [10] [14].
IRF7 represents another critical component of the TLR7 signaling pathway activated by TLR7 agonist 3. This transcription factor is particularly important for the sustained production of type I interferons, especially IFN-α, in response to TLR7 activation [10] [14]. IRF7 works in conjunction with IRF5 to amplify the interferon response and establish a robust antiviral state [14] [15].
The activation of IRF pathways by TLR7 agonist 3 results in the induction of numerous interferon-stimulated genes (ISGs) that collectively contribute to the compound's immunomodulatory effects. These genes encode proteins involved in antiviral defense, immune cell activation, and the regulation of adaptive immune responses [14] [15].
Cell type-specific differences in IRF expression and activation contribute to the diverse biological effects of TLR7 agonist 3. In plasmacytoid dendritic cells, which express high levels of IRF7, the compound induces robust IFN-α production [14]. In contrast, other cell types may show different patterns of IRF activation and cytokine production, reflecting the complex regulation of these pathways [13] [14].
The structure-activity relationship of TLR7 agonist 3 reveals several critical molecular features that are essential for its TLR7 agonistic activity. The compound's core imidazoquinoline structure serves as the fundamental pharmacophore required for TLR7 binding and activation [16] [17].
The C4 amino group represents an absolutely essential structural feature for biological activity. Modification or removal of this amino group results in complete loss of TLR7 agonistic activity, indicating its critical role in receptor binding and activation [16] [17]. This amino group is believed to participate in key hydrogen bonding interactions with the TLR7 binding pocket, particularly with conserved residues such as Asp555 [16] [18].
The N1 position substitution significantly influences both potency and selectivity. Benzyl substitutions at the N1 position have been shown to enhance TLR7 agonistic activity compared to alkyl substitutions, with optimal compounds showing 20-fold improvements in potency [19]. The N1-benzyl substitution appears to provide additional favorable interactions with the TLR7 binding pocket while maintaining selectivity over TLR8 [19] [20].
The C2 position alkyl chain length critically affects both potency and selectivity. Structure-activity studies have demonstrated that C2-n-butyl substitution provides optimal TLR7 agonistic activity, with compounds containing this substitution showing EC50 values in the low nanomolar range [19] [20]. Shorter or longer alkyl chains result in reduced potency, indicating a specific optimal length for receptor interaction [19].
The overall molecular size and three-dimensional structure of TLR7 agonist 3 must conform to the spatial constraints of the TLR7 binding pocket. The compound's molecular weight of 312.41 g/mol and specific conformational characteristics allow for optimal fitting within the receptor binding site while maintaining the flexibility required for induced-fit binding [21] [20].
The functional groups present in TLR7 agonist 3 make specific contributions to both the compound's potency and its selectivity for TLR7 over TLR8. The hydroxyl group in the compound's structure plays a crucial role in hydrogen bonding interactions with the receptor [21] [20].
The aliphatic side chain components of the molecule contribute significantly to hydrophobic interactions within the TLR7 binding pocket. The flexible nature of these aliphatic components allows the compound to adapt to the binding pocket conformation while maintaining strong van der Waals interactions with hydrophobic residues [4] [5]. The length and branching pattern of these aliphatic chains have been optimized to maximize binding affinity while maintaining selectivity [20].
Electron-donating groups within the molecular structure have been shown to enhance TLR7 agonistic activity compared to electron-withdrawing groups. This electronic effect influences the compound's ability to participate in favorable electrostatic interactions with charged residues in the TLR7 binding pocket [17] [18]. The electron distribution within the imidazoquinoline ring system is particularly important for determining the compound's binding affinity and selectivity profile [18].
The spatial arrangement of functional groups within TLR7 agonist 3 is optimized for complementary interactions with the TLR7 binding pocket. The compound's ability to simultaneously engage multiple binding sites through different functional groups contributes to its high affinity and selectivity [20] [18]. This multivalent binding mode helps explain the compound's superior performance compared to simpler structural analogs.